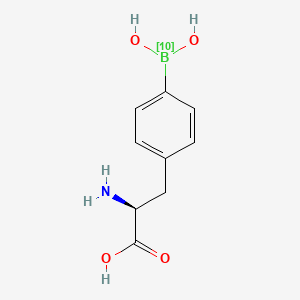

Boronophenylalanine B-10

Übersicht

Beschreibung

Boronophenylalanine B-10 is a boron-containing amino acid derivative that has garnered significant attention in the field of cancer treatment, particularly in boron neutron capture therapy (BNCT). This compound is known for its ability to selectively accumulate in tumor cells, making it a valuable agent in targeted cancer therapies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boronophenylalanine B-10 typically involves the coupling of L-4-iodophenylalanine with pinacolborane under metal-catalyzed conditions. This method is efficient and yields high purity products .

Industrial Production Methods: Industrial production of this compound often employs high-energy ultrasonic technology combined with auxiliary chemical stripping at room temperature and atmospheric pressure. This method addresses the challenges of high cost, long process cycles, and toxicity associated with traditional preparation methods .

Analyse Chemischer Reaktionen

Types of Reactions: Boronophenylalanine B-10 undergoes various chemical reactions, including:

Oxidation: The boron moiety can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different boron-containing derivatives.

Substitution: The phenylalanine moiety can undergo substitution reactions, particularly at the boron site.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenated compounds or other nucleophiles.

Major Products: The major products formed from these reactions include various boron-containing derivatives that retain the phenylalanine structure .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Biodistribution

Pharmacokinetics : The pharmacokinetics of boronophenylalanine have been extensively studied. Following intravenous administration, boron concentration in the blood peaks shortly after infusion and then declines rapidly, exhibiting a biphasic elimination pattern. Studies indicate that the half-life of BPA in blood ranges from approximately 0.7 to 3.7 hours for the initial phase and 7.2 to 12.0 hours for the subsequent phase .

Biodistribution : Research has shown that BPA preferentially accumulates in tumor tissues compared to normal tissues. For instance, a study reported mean tumor-to-blood ratios of 3.40 ± 0.83 for melanoma and between 1.4 to 4.7 for glioblastoma . This selective uptake is critical for maximizing therapeutic effects while minimizing collateral damage to healthy cells.

Case Studies and Clinical Applications

- Melanoma Treatment : In clinical settings, BPA has been administered to patients with malignant melanoma undergoing BNCT. Studies have demonstrated varying clinical outcomes based on individual biodistribution patterns of BPA . The compound's ability to accumulate selectively in tumor cells enhances the efficacy of neutron irradiation.

- Malignant Brain Tumors : Boronophenylalanine has also been employed in treating malignant brain tumors, where its pharmacokinetic profile allows for effective targeting of infiltrative tumor cells . A notable study involved administering BPA via cerebrospinal fluid circulation, which resulted in reduced accumulation in normal tissues compared to intravenous administration, thereby improving therapeutic outcomes .

- Head and Neck Cancers : The application of BPA has extended to recurrent head and neck cancers, where it has shown promise in enhancing the sensitivity of tumor cells to neutron irradiation . The combination of BPA with hypoxia-releasing agents has been explored to further improve treatment efficacy.

Comparative Analysis of Boron Carriers

| Boron Carrier | Mechanism | Clinical Use | Advantages |

|---|---|---|---|

| Boronophenylalanine B-10 | Active transport into cancer cells | Melanoma, brain tumors | Selective accumulation in tumors |

| Sodium Mercaptoundecahydrododecaborate B-10 (BSH) | Passive diffusion through disrupted blood-brain barrier | Various cancers | Simpler administration but higher systemic toxicity |

Boronophenylalanine is preferred over sodium mercaptoundecahydrododecaborate due to its more favorable pharmacokinetic profile and lower systemic toxicity, which is crucial for patient safety during BNCT .

Wirkmechanismus

The mechanism of action of Boronophenylalanine B-10 in BNCT involves its selective uptake by tumor cells via L-type amino acid transporters. Upon neutron irradiation, the boron-10 isotope undergoes a nuclear reaction, producing high-energy alpha particles and lithium nuclei. These particles cause localized damage to the tumor cells, leading to their destruction while sparing surrounding healthy tissue .

Vergleich Mit ähnlichen Verbindungen

Sodium Borocaptate (BSH): Another boron-containing compound used in BNCT.

Decahydrododecaborate (GB-10): A boron cluster compound used for similar purposes.

Uniqueness of Boronophenylalanine B-10: this compound is unique due to its amino acid structure, which allows for selective uptake by tumor cells through amino acid transporters. This selective uptake enhances its efficacy in BNCT compared to other boron delivery agents .

Biologische Aktivität

Boronophenylalanine B-10 (BPA), a boron delivery agent, plays a crucial role in boron-neutron capture therapy (BNCT), particularly for treating malignant tumors such as metastatic melanoma and gliomas. This article delves into the biological activity of BPA, highlighting its pharmacokinetics, mechanisms of action, case studies, and research findings.

Overview of Boron-Neutron Capture Therapy (BNCT)

BNCT is a targeted cancer treatment that utilizes the nuclear reactions of boron-10 when exposed to thermal neutrons. The primary mechanism involves the selective accumulation of BPA in tumor cells, which leads to localized cell death through the emission of high-energy alpha particles and lithium nuclei upon neutron irradiation. This method aims to minimize damage to surrounding healthy tissues.

Pharmacokinetics of this compound

The pharmacokinetics of BPA have been extensively studied to understand its distribution and clearance in the body. Key findings include:

- Half-Life : BPA exhibits a biphasic elimination profile with half-lives of approximately 0.7–3.7 hours for the initial phase and 7.2–12.0 hours for the second phase post-infusion .

- Tissue Distribution : Following intravenous administration, BPA shows rapid uptake in various tissues, with notable concentrations in tumors. For instance, studies have reported a maximum average boron concentration of 25.9 ± 2.6 μg/g in melanoma tumors .

- Tumor-to-Blood Ratio : The mean tumor-to-blood (T/B) ratio for melanoma patients was found to be 3.40 ± 0.83, indicating effective localization within tumor tissues .

BPA's effectiveness is largely attributed to its active transport mechanisms into tumor cells via amino acid transporters:

- Transport Mechanisms : The aromatic amino acid transporters ATB0,+ and LAT1 significantly contribute to BPA's cellular uptake, facilitating its accumulation in malignant tissues while limiting exposure to normal cells .

- Combination Therapies : Research indicates that combining BPA with other agents, such as aminolevulinic acid (ALA), can enhance its uptake and therapeutic efficacy. ALA treatment has been shown to upregulate amino acid transporters, thereby increasing BPA absorption in glioblastoma stem cells .

Case Studies and Clinical Trials

Numerous studies have assessed the clinical efficacy of BPA in BNCT:

- Clinical Trials : Various trials have demonstrated BPA's potential in treating glioblastomas and melanomas, with results showing promising tumor control rates ranging from 73% to 85% without significant normal tissue toxicity .

- Experimental Models : In animal models, double applications of BNCT using BPA have shown sustained inhibition of tumor development from premalignant tissues, with no exacerbation of normal tissue toxicity observed .

- Biodistribution Studies : In vivo studies on human melanoma cell lines have illustrated significant differences in boron uptake across different cell types, emphasizing the need for personalized approaches in BNCT protocols .

Research Findings

Recent research has focused on optimizing BPA's application in BNCT:

- A study evaluating the pharmacokinetics of 10B-labeled BPA in gastric cancer revealed a rapid decrease in blood boron concentration post-infusion but significant accumulation within tumor tissues over time .

- Another investigation highlighted the role of BPA in reducing metastases when combined with nicotinamide treatments during BNCT, showcasing its potential for enhancing therapeutic outcomes .

Summary Table: Key Findings on this compound

| Feature | Findings |

|---|---|

| Half-Life | Initial: 0.7–3.7 hours; Second: 7.2–12.0 hours |

| Max Tumor Concentration | 25.9 ± 2.6 μg/g in melanoma tumors |

| Mean T/B Ratio | 3.40 ± 0.83 for melanoma; ranges from 1.4 to 4.7 for glioblastoma |

| Transport Mechanisms | ATB0,+ and LAT1 are key for cellular uptake |

| Efficacy in Trials | Tumor control rates between 73% and 85% |

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-(10B)dihydroxy(10B)phenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m0/s1/i10-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIVJOSXJDORSP-ULMHTEDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[10B](C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230833 | |

| Record name | Boronophenylalanine B-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80994-59-8 | |

| Record name | Boronophenylalanine B-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080994598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boronophenylalanine B-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Borono-L-phenylalanine 10B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOROFALAN B-10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/963AI80S1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.